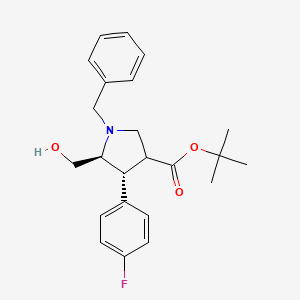
(4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a benzyl group, a fluorophenyl group, and a hydroxymethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the benzyl and fluorophenyl groups, and esterification. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The benzyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of the corresponding alcohol from the ester.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
(4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-1-Benzyl-4-(4-chloro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester
- (4R,5S)-1-Benzyl-4-(4-methyl-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester
Uniqueness
(4R,5S)-1-Benzyl-4-(4-fluoro-phenyl)-5-hydroxymethyl-pyrrolidine-3-carboxylic acid tert-butyl ester is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (4R,5S)-1-benzyl-4-(4-fluorophenyl)-5-(hydroxymethyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO3/c1-23(2,3)28-22(27)19-14-25(13-16-7-5-4-6-8-16)20(15-26)21(19)17-9-11-18(24)12-10-17/h4-12,19-21,26H,13-15H2,1-3H3/t19?,20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZJXSBOLSKTGP-JUODMZLFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1CN([C@@H]([C@H]1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679837 |
Source


|
| Record name | tert-Butyl (4R,5S)-1-benzyl-4-(4-fluorophenyl)-5-(hydroxymethyl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217855-82-7 |
Source


|
| Record name | tert-Butyl (4R,5S)-1-benzyl-4-(4-fluorophenyl)-5-(hydroxymethyl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














